Spiro[cyclopentane-1,9'-fluorene]
Overview
Description
Spiro[cyclopentane-1,9’-fluorene] is a unique organic compound characterized by a spirocyclic structure where a cyclopentane ring is fused to a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction yields spiro[cyclopropane-1,9’-fluorene] with a yield of approximately 70% . Another method involves ring-closing metathesis and Suzuki–Miyaura cross-coupling reactions, which are operationally simple and use readily available starting materials .
Industrial Production Methods
Industrial production methods for spiro[cyclopentane-1,9’-fluorene] are not extensively documented. the scalability of the Corey–Chaykovsky reaction and the use of palladium-catalyzed cross-coupling reactions suggest potential pathways for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopentane-1,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Spiro[cyclopentane-1,9’-fluorene] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Mechanism of Action
The mechanism by which spiro[cyclopentane-1,9’-fluorene] exerts its effects is primarily related to its structural features. The spirocyclic core provides rigidity and stability, which enhances its photophysical properties. The molecular targets and pathways involved depend on the specific application, such as interaction with light-emitting materials in OLEDs or binding to biological molecules in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclopropane-1,9’-fluorene]
- Spiro[fluorene-9,2’-thiabicyclo[2.2.2]octene]
- Spiro[cyclopentane-1,1’-indene]
Uniqueness
Spiro[cyclopentane-1,9’-fluorene] is unique due to its combination of a cyclopentane ring and a fluorene moiety, which imparts distinct photophysical and thermal properties. Compared to other spiro compounds, it offers a balance of rigidity and flexibility, making it suitable for various applications in materials science and organic electronics .
Properties
IUPAC Name |
spiro[cyclopentane-1,9'-fluorene] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)17(15)11-5-6-12-17/h1-4,7-10H,5-6,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYJRAFRYWVOOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558043 | |
Record name | Spiro[cyclopentane-1,9'-fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14966-37-1 | |
Record name | Spiro[cyclopentane-1,9′-[9H]fluorene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14966-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[cyclopentane-1,9'-fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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